molecular formula C5H9ClN4O B11910919 2-Hydrazinyl-5-methoxypyrazine hydrochloride

2-Hydrazinyl-5-methoxypyrazine hydrochloride

Cat. No.: B11910919
M. Wt: 176.60 g/mol
InChI Key: JNIYTPLNRHWRRJ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methoxypyrazine hydrochloride is a chemical compound with the molecular formula C5H9ClN4O It is a derivative of pyrazine, characterized by the presence of hydrazinyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-methoxypyrazine hydrochloride typically involves the reaction of 2-chloro-5-methoxypyrazine with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding pyrazine derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazines.

Scientific Research Applications

2-Hydrazinyl-5-methoxypyrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methoxypyrazine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

  • 2-Hydrazinyl-5-methoxypyridine hydrochloride
  • 2-Hydrazinyl-5-methoxybenzene hydrochloride

Comparison: Compared to similar compounds, 2-Hydrazinyl-5-methoxypyrazine hydrochloride is unique due to its pyrazine core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

(5-methoxypyrazin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c1-10-5-3-7-4(9-6)2-8-5;/h2-3H,6H2,1H3,(H,7,9);1H

InChI Key

JNIYTPLNRHWRRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)NN.Cl

Origin of Product

United States

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